molecular formula C19H22N2 B13961465 5H-Dibenz(b,f)azepine, 10,11-dihydro-2-(1-pyrrolidinylmethyl)- CAS No. 64097-59-2

5H-Dibenz(b,f)azepine, 10,11-dihydro-2-(1-pyrrolidinylmethyl)-

Cat. No.: B13961465
CAS No.: 64097-59-2
M. Wt: 278.4 g/mol
InChI Key: JDBLDLHTJKPQIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5H-Dibenz(b,f)azepine, 10,11-dihydro-2-(1-pyrrolidinylmethyl)-: is a tricyclic compound with a seven-membered ring structure. It is known for its diverse applications in the fields of chemistry, biology, and medicine. This compound is often used as an intermediate in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5H-Dibenz(b,f)azepine, 10,11-dihydro-2-(1-pyrrolidinylmethyl)- typically involves the reduction of dibenz(b,f)azepine derivatives. One common method is the hydrogenation of dibenz(b,f)azepine in the presence of a palladium catalyst. The reaction is carried out under mild conditions, usually at room temperature and atmospheric pressure.

Industrial Production Methods: Industrial production of this compound often involves large-scale hydrogenation processes. The use of continuous flow reactors and high-pressure hydrogenation techniques ensures efficient and cost-effective production. The purity of the final product is typically ensured through rigorous quality control measures, including chromatography and spectroscopy.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5H-Dibenz(b,f)azepine, 10,11-dihydro-2-(1-pyrrolidinylmethyl)- can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced further to form more saturated derivatives. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Substitution reactions can occur at the nitrogen atom or the aromatic rings. Halogenation and alkylation are common substitution reactions, often using reagents like bromine or alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Bromine in carbon tetrachloride for halogenation; alkyl halides in the presence of a base for alkylation.

Major Products Formed:

    Oxidation: Oxidized derivatives such as dibenz(b,f)azepine N-oxide.

    Reduction: More saturated derivatives like 10,11-dihydro-5H-dibenz(b,f)azepine.

    Substitution: Halogenated or alkylated derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: 5H-Dibenz(b,f)azepine, 10,11-dihydro-2-(1-pyrrolidinylmethyl)- is used as a building block in the synthesis of various complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound is used to study the interactions of tricyclic compounds with biological macromolecules. It serves as a model compound for understanding the behavior of similar structures in biological systems.

Medicine: The compound is a precursor in the synthesis of several pharmacologically active drugs, including anticonvulsants and antidepressants. Its derivatives are studied for their potential therapeutic effects and mechanisms of action.

Industry: In the industrial sector, 5H-Dibenz(b,f)azepine, 10,11-dihydro-2-(1-pyrrolidinylmethyl)- is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 5H-Dibenz(b,f)azepine, 10,11-dihydro-2-(1-pyrrolidinylmethyl)- involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors and enzymes, modulating their activity. For example, its derivatives are known to inhibit the reuptake of neurotransmitters, thereby exerting antidepressant effects. The exact pathways and molecular targets vary depending on the specific derivative and its application.

Comparison with Similar Compounds

    10,11-Dihydro-5H-dibenz(b,f)azepine: A closely related compound with similar structural features.

    Iminodibenzyl: Another tricyclic compound used in the synthesis of pharmacologically active molecules.

    Dibenzazepine: A broader class of compounds that includes various derivatives with different substituents.

Uniqueness: 5H-Dibenz(b,f)azepine, 10,11-dihydro-2-(1-pyrrolidinylmethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its pyrrolidinylmethyl group enhances its reactivity and interaction with biological targets, making it a valuable compound in both research and industrial applications.

Properties

CAS No.

64097-59-2

Molecular Formula

C19H22N2

Molecular Weight

278.4 g/mol

IUPAC Name

3-(pyrrolidin-1-ylmethyl)-6,11-dihydro-5H-benzo[b][1]benzazepine

InChI

InChI=1S/C19H22N2/c1-2-6-18-16(5-1)8-9-17-13-15(7-10-19(17)20-18)14-21-11-3-4-12-21/h1-2,5-7,10,13,20H,3-4,8-9,11-12,14H2

InChI Key

JDBLDLHTJKPQIS-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CC2=CC3=C(C=C2)NC4=CC=CC=C4CC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.